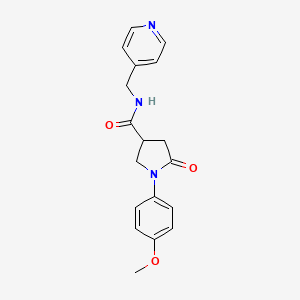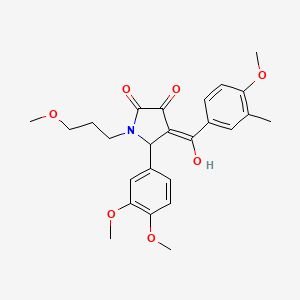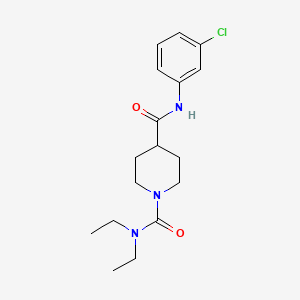
2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide, also known as EMD 281014, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMD 281014 is a selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
科学研究应用
2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and traumatic brain injury. The selective antagonism of the AMPA receptor by this compound 281014 has been shown to reduce excitotoxicity, which is a major contributor to neuronal damage in these disorders. In addition, this compound 281014 has also been studied for its potential use as a cognitive enhancer due to its ability to modulate synaptic plasticity and memory formation.
作用机制
2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014 selectively antagonizes the AMPA receptor by binding to the GluA2 subunit in a non-competitive manner. This binding prevents the influx of calcium ions into the neuron, which is a crucial step in the excitatory neurotransmission process. By reducing the excitotoxicity caused by excessive calcium influx, this compound 281014 protects neurons from damage and death.
Biochemical and Physiological Effects:
This compound 281014 has been shown to have several biochemical and physiological effects. In animal models, this compound 281014 has been shown to reduce the severity and frequency of seizures, improve motor function after stroke, and reduce neuronal damage after traumatic brain injury. In addition, this compound 281014 has also been shown to enhance memory and learning in animal models.
实验室实验的优点和局限性
One of the major advantages of using 2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014 in lab experiments is its selectivity for the GluA2 subunit of the AMPA receptor. This selectivity allows for more precise modulation of the receptor without affecting other subtypes of glutamate receptors. However, one of the limitations of using this compound 281014 is its relatively short half-life, which requires frequent dosing in animal experiments.
未来方向
There are several future directions for research on 2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on developing more potent and selective AMPA receptor antagonists based on the structure of this compound 281014. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound 281014 in other neurological disorders such as Alzheimer's disease and Parkinson's disease.
合成方法
The synthesis of 2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014 involves a series of chemical reactions starting from 4-ethoxyphenylacetic acid. The first step involves the conversion of 4-ethoxyphenylacetic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 2,6-dimethylmorpholine in the presence of a base such as triethylamine to form the corresponding amide. The final step involves the reduction of the nitro group in the presence of a reducing agent such as palladium on carbon to yield this compound 281014.
属性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-4-20-15-7-5-14(6-8-15)17-16(19)11-18-9-12(2)21-13(3)10-18/h5-8,12-13H,4,9-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOUWVRHYDTYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5360662.png)

![N-(2-fluorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360672.png)


![1-[(2,8-dimethylquinolin-4-yl)carbonyl]-N,N-dimethylprolinamide](/img/structure/B5360694.png)

![N-allyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5360711.png)


![2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5360725.png)
![1-{3-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxopropyl}-1H-1,2,3-benzotriazole](/img/structure/B5360732.png)
![ethyl 2-[(2,4-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate](/img/structure/B5360738.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5360753.png)